molecular formula C9H7F3N2O B11784569 (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine

(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine

Cat. No.: B11784569
M. Wt: 216.16 g/mol
InChI Key: BMQAANVJSJNFBC-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine is a heterocyclic compound that contains a benzoxazole ring substituted with a trifluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the trifluoromethyl and methanamine groups. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a trifluoromethyl-substituted carboxylic acid or its derivative under acidic or basic conditions. The resulting intermediate can then be further reacted with formaldehyde and ammonia or an amine to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .

Scientific Research Applications

(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methanamine group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine include other benzoxazole derivatives with different substituents, such as:

  • (2-Methylbenzo[d]oxazol-6-yl)methanamine
  • (2-Chlorobenzo[d]oxazol-6-yl)methanamine
  • (2-Fluorobenzo[d]oxazol-6-yl)methanamine

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[2-(trifluoromethyl)-1,3-benzoxazol-6-yl]methanamine

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,4,13H2

InChI Key

BMQAANVJSJNFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)OC(=N2)C(F)(F)F

Origin of Product

United States

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